molecular formula C6H9ClN2 B1596925 3-methylpyridin-2-amine Hydrochloride CAS No. 32654-40-3

3-methylpyridin-2-amine Hydrochloride

Cat. No.: B1596925
CAS No.: 32654-40-3
M. Wt: 144.6 g/mol
InChI Key: TWPWGZCCJIAXOF-UHFFFAOYSA-N
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Description

3-Methylpyridin-2-amine Hydrochloride is an organic compound with the molecular formula C6H9ClN2. It is a derivative of pyridine, where the amino group is substituted at the second position and a methyl group at the third position. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine .

Mode of Action

Many pyridine derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The presence of the amine group might also facilitate interactions with biological targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methylpyridin-2-amine hydrochloride are not well-studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Distribution, metabolism, and excretion would depend on the specific properties of the compound, including its lipophilicity, water solubility, and potential interactions with metabolic enzymes .

Result of Action

Given its structural similarity to other pyridine derivatives, it may have a range of potential effects, depending on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific characteristics of the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridin-2-amine Hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with ammonia in the presence of a catalyst. The reaction is typically carried out under high pressure and temperature to facilitate the formation of the desired amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridin-2-amine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Methylpyridin-2-amine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-5-methylpyridine
  • 2-Amino-6-methylpyridine
  • 2-Amino-4,6-dimethylpyridine

Uniqueness

3-Methylpyridin-2-amine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the amino and methyl groups in specific positions allows for unique reactivity and interaction with other molecules, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

3-methylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c1-5-3-2-4-8-6(5)7;/h2-4H,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPWGZCCJIAXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376467
Record name 3-methylpyridin-2-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32654-40-3
Record name 3-methylpyridin-2-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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